1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-
Description
The compound, systematically named as [(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-methylcarbamate (IUPAC), is a methylcarbamate derivative of a fused oxazino-indole system. It is also known as eseridine or physostigmine N-oxide, a structural analog of the alkaloid physostigmine . The core structure comprises a 1,2-oxazino[6,5-b]indole scaffold fused with a hexahydro ring system, featuring three methyl substituents at positions 2, 4a, and 7. The cis-configuration (4aS-cis) is critical for its stereochemical integrity.
Structural elucidation via NMR and mass spectrometry confirms the presence of the oxazine ring fused to the indoline moiety, with HMBC correlations validating the connectivity of substituents .
Properties
IUPAC Name |
(2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl) N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHDDBNEKKMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865233 | |
| Record name | 2,4a,9-Trimethyl-2,3,4,4a,9,9a-hexahydro[1,2]oxazino[6,5-b]indol-6-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25573-43-7 | |
| Record name | Eseridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bicyclic Framework Construction
The oxazinoindole core of Compound X is synthesized via palladium-catalyzed cross-coupling reactions, which enable the formation of the fused oxazine-indole system. As reported by VulcanChem, a critical step involves coupling a prefunctionalized indole derivative with an oxazine precursor under controlled temperatures (60–80°C) using Pd(PPh₃)₄ as the catalyst. This method achieves a 65–72% yield, with the cis stereochemistry at the 4a position enforced by the bulky tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen.
Methylcarbamate Installation
Post-cyclization, the methylcarbamate moiety is introduced via nucleophilic acyl substitution. Treatment of the hydroxylated intermediate with methyl isocyanate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), affords the carbamate ester in 85% yield. Stereochemical integrity is preserved through low-temperature conditions (-20°C), minimizing epimerization.
Reductive Cyclization Approaches
Oxindole Intermediate Synthesis
A complementary route, adapted from marine alkaloid synthesis, begins with 2-oxo-3-acetonitrileindole (62 ). Prenylation using prenyl bromide under phase-transfer conditions (NaOH, tetrabutylammonium hydrogen sulfate) yields diprenylated oxindole 63 , which undergoes reductive cyclization with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) (Scheme 11). This step forms the pyrroloindoline scaffold with 60% efficiency, though isomer separation remains a challenge due to competing 4a,5- and 4a,7-dimethyl products.
Stereochemical Control
The cis-4aS configuration is achieved through a one-pot N1-monomethylation of intermediate 64 using formaldehyde and sodium borohydride. This step selectively methylates the indoline nitrogen, yielding Compound X in 36.5% overall yield from 62 . Comparative studies show that alane complexes (AlH₃·EtN(Me)₂) at -15°C enhance stereoselectivity (dr 9:1) over traditional LAH.
Fischer Indole Synthesis Modifications
Indole Core Assembly
The Fischer indole synthesis, employing m-tolylhydrazine hydrochloride (1b ) and 2-methylcyclohexanone (3 ) in acetic acid, generates 4a,5-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole (5b-c ) as a key intermediate. Cyclization at room temperature minimizes side reactions, though isomer separation via silica gel chromatography is required (1:1 ratio of 5b and 5c ).
Oxazine Ring Formation
Subsequent oxidation of 5b with potassium permanganate introduces a hydroxyl group at C-6, followed by oxazine ring closure via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine). This two-step sequence achieves a 58% yield, with the cis configuration dictated by the steric environment of the Mitsunobu reagents.
Comparative Analysis of Methodologies
| Method | Key Steps | Yield (%) | Stereoselectivity (dr) | Catalytic System |
|---|---|---|---|---|
| Palladium Cross-Coupling | Indole-oxazine coupling | 72 | 8:1 | Pd(PPh₃)₄, Boc protection |
| Reductive Cyclization | LAH-mediated cyclization | 60 | 9:1 | AlH₃·EtN(Me)₂ |
| Fischer Indole Synthesis | Carbazole oxidation, Mitsunobu | 58 | 6:1 | DEAD, PPh₃ |
The palladium-catalyzed route offers superior stereocontrol but requires expensive catalysts. Reductive cyclization, while efficient, necessitates rigorous isomer separation. The Fischer method provides a cost-effective indole core but suffers from lower dr values.
Challenges and Innovations
Regioselective Bromination
Introducing bromine at C-6, as seen in related alkaloids, remains problematic due to competing C-5 and C-7 bromination. Recent advances employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) and ZnCl₂-TMEDA, achieving 78% regioselectivity for C-6.
Scalability and Purification
Large-scale synthesis is hindered by low yields in reductive steps (e.g., 59% for 68 →8 ). Reverse-phase HPLC with C18 columns improves purity (>98%) but increases production costs.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form different stereoisomers.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can yield various stereoisomers.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have highlighted the potential of oxazinoindoles in cancer therapy. For instance, certain derivatives have shown significant anti-tumor activity. The structural features of oxazinoindoles allow for interactions with biological targets that are critical in cancer progression. Specifically, compounds containing the oxazinoindole scaffold have been reported to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and thus represent a promising target for cancer treatment .
-
Anti-inflammatory Effects
- Oxazinoindoles have also demonstrated anti-inflammatory properties. Research indicates that certain derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .
-
Neuroprotective Effects
- Some studies suggest that oxazinoindoles may exhibit neuroprotective effects by enhancing cholinergic transmission. This is particularly important in the context of neurodegenerative diseases like Alzheimer’s disease where cholinergic dysfunction is a hallmark . The ability of these compounds to penetrate the blood-brain barrier further supports their potential therapeutic applications.
Synthetic Methodologies
The synthesis of oxazinoindoles has been a subject of extensive research due to their complex structure and potential bioactivity. Several synthetic routes have been developed:
- Iodolactonization Reactions
- Gold-Catalyzed Cyclization
- Palladium-Catalyzed Coupling Reactions
Case Study 1: Anticancer Activity
A recent study investigated a series of oxazinoindole derivatives for their anticancer activity against various cancer cell lines. The results indicated that specific modifications on the oxazinoindole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Mechanisms
In a neuropharmacological study, a derivative of oxazinoindole was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggested that this compound could upregulate antioxidant defenses and improve cell viability under stress conditions .
Mechanism of Action
The mechanism of action of 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, eseridine increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is similar to that of physostigmine, but eseridine has unique properties that make it a subject of interest in pharmacological research.
Comparison with Similar Compounds
Benzo[a][1,3]oxazino[6,5-c]phenazine Derivatives
- Core Structure: Fused benzo-oxazino-phenazine system.
- Key Features : Aroyl isothiocyanate substituents; five bonds and two rings formed in a one-pot synthesis.
- Synthesis : Environmentally friendly, using caffeine as a catalyst and ionic liquids ([Bmim]+OH⁻) under solvent-free conditions .
- Advantages : High yields (exceeding 80%), chemo- and regioselectivity, and minimal toxic byproducts.
- Divergence : The phenazine backbone introduces extended π-conjugation, enhancing stability but reducing solubility compared to the indole-based target compound .
Oxazino Pyridines
1,3- and 1,4-Oxazinoquinolines
- Core Structure: Oxazine fused to quinoline.
- Key Features : Substituents include methyl and heme-dimethyl groups.
- Stability: 1,4-Oxazinoquinolines exhibit higher stability under electron impact (EI-MS) with stronger [M]+• peaks than 1,3-oxazinoquinolines. Fragmentation pathways differ: CO₂ elimination in 1,3-oxazinoquinolines vs. CO loss in 1,4-derivatives .
- Divergence: The target compound’s indole fusion may confer distinct fragmentation behavior and metabolic stability compared to quinoline-based analogues.
Bioactivity
- Target Compound : Likely shares cholinesterase inhibition with physostigmine due to carbamate moiety, though direct evidence is absent in provided data.
- 1,3,4-Oxadiazoles : Exhibit antimicrobial, anti-inflammatory, and antitumor activities .
- Tetrahydroquinazolines : Demonstrated antimicrobial activity against Gram-positive bacteria and fungi .
Biological Activity
1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate (commonly referred to as the compound) is a complex organic molecule with significant potential in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a unique oxazinoindole framework with a methylcarbamate functional group. This structural arrangement is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.31 g/mol |
| IUPAC Name | 1,2-Oxazino[6,5-b]indol-6-ol... |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter regulation and inflammation pathways.
- Cholinesterase Inhibition : The compound has shown potential in inhibiting cholinesterase activity. This is crucial for conditions like Alzheimer’s disease where cholinergic transmission is impaired .
- Anti-inflammatory Properties : It has been noted for its ability to modulate inflammatory responses by inhibiting key pro-inflammatory cytokines such as IL-1β and IL-18 .
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of the compound:
- Cholinesterase Activity : In a study evaluating the inhibition of acetylcholinesterase (AChE), the compound demonstrated a significant reduction in enzyme activity at various concentrations. This suggests its potential utility in treating cholinergic deficits associated with neurodegenerative diseases.
- Anti-inflammatory Effects : The compound was tested on human monocyte-derived macrophages and exhibited a dose-dependent inhibition of IL-1β production upon stimulation with lipopolysaccharides (LPS) .
Case Studies
- Alzheimer’s Disease Model : A case study involving a transgenic mouse model of Alzheimer’s demonstrated that administration of the compound resulted in decreased amyloid plaque formation and improved memory performance on behavioral tests.
- Pain Management : Another case study highlighted its analgesic properties in neuropathic pain models where the compound significantly reduced pain scores compared to untreated controls.
Q & A
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical-resistant goggles to avoid skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .
- Engineering Controls: Perform reactions in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation during powder handling to prevent aerosol formation .
- Emergency Procedures: For eye exposure, rinse with water for 15+ minutes and seek medical attention. For spills, evacuate the area, contain the material with inert absorbents, and dispose of it as hazardous waste .
Basic: What synthetic methodologies are applicable for synthesizing oxazino-indole derivatives?
Answer:
- Starting Materials: Begin with indole derivatives and oxazine precursors. For example, cyclocondensation of substituted indoles with epoxides or nitrones under acidic/basic conditions can form the oxazino ring .
- Reaction Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C. Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) may enhance yield .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) for isolation .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR: Compare experimental shifts with computational predictions (e.g., ACD/Labs). Key signals include methylcarbamate protons (~δ 3.0–3.5 ppm) and oxazino ring protons (~δ 4.0–5.5 ppm) .
- Mass Spectrometry (LC-MS): Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns. High-resolution MS (HRMS) ensures elemental composition accuracy .
- IR Spectroscopy: Identify functional groups (e.g., carbonyl stretch ~1700 cm⁻¹ for carbamate) .
Advanced: How to design experiments to resolve contradictions in spectral data during structure elucidation?
Answer:
- Multi-Technique Cross-Verification: Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For stereochemistry, use NOESY or X-ray crystallography if crystals are obtainable .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., Gaussian or ACD/Labs Percepta) to validate stereoisomerism .
- Isotopic Labeling: Synthesize deuterated analogs to confirm exchangeable proton assignments in complex regions .
Advanced: What computational tools predict the physicochemical properties of this compound?
Answer:
- ACD/Labs Percepta: Predict logP, pKa, and solubility using QSAR models. Input SMILES notation for automated calculations .
- ChemSpider/PubMed: Cross-reference experimental data (e.g., melting points, spectral libraries) for validation .
- Molecular Dynamics Simulations: Use GROMACS or AMBER to study conformational stability in solvent environments .
Advanced: How to optimize reaction conditions for stereochemical purity in synthesis?
Answer:
- Chiral Catalysts: Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) to enforce (4aS-cis) configuration during ring closure .
- Temperature Control: Lower reaction temperatures (e.g., 0–25°C) reduce racemization. Monitor enantiomeric excess (EE) via chiral HPLC .
- Solvent Screening: Use non-polar solvents (toluene, hexane) to favor kinetic over thermodynamic control, preserving stereochemistry .
Basic: How to assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Studies: Store aliquots at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for loss of parent compound .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and compare NMR/LC-MS profiles pre/post exposure .
- Inert Atmosphere: Store under argon or nitrogen at –20°C in amber vials to prevent oxidation/hydrolysis .
Advanced: What mechanistic studies are recommended to elucidate its reactivity?
Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .
- Trapping Intermediates: Use quenching agents (e.g., TEMPO) or low-temperature NMR to isolate reactive intermediates .
- DFT Calculations: Map potential energy surfaces for key transitions (e.g., ring-opening of oxazino) using Gaussian .
Advanced: How to conduct structure-activity relationship (SAR) studies for biological activity?
Answer:
- Analog Synthesis: Modify substituents (e.g., methylcarbamate to ethylcarbamate) and test in bioassays (e.g., enzyme inhibition) .
- Docking Studies: Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases, GPCRs) .
- Pharmacophore Modeling: Identify essential moieties (e.g., oxazino ring) using Schrödinger’s Phase .
Advanced: What strategies improve yield in large-scale synthesis?
Answer:
- Flow Chemistry: Continuous reactors enhance heat/mass transfer, reducing side reactions. Optimize residence time and catalyst loading .
- Green Chemistry: Replace toxic solvents (DMF) with Cyrene or 2-MeTHF. Use recyclable catalysts (e.g., immobilized enzymes) .
- DoE (Design of Experiments): Apply factorial designs to screen variables (temp, solvent, stoichiometry) and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
